molecular formula C10H11N5 B11808523 Bis(pyrimidin-2-ylmethyl)amine

Bis(pyrimidin-2-ylmethyl)amine

Cat. No.: B11808523
M. Wt: 201.23 g/mol
InChI Key: YRWCMZCQDSFCJR-UHFFFAOYSA-N
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Description

Bis(pyrimidin-2-ylmethyl)amine: is an organic compound that features two pyrimidine rings connected by a central amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(pyrimidin-2-ylmethyl)amine typically involves the reaction of pyrimidine derivatives with amine precursors under controlled conditions. One common method involves the nucleophilic substitution of pyrimidine with an amine group in the presence of a base . The reaction is usually carried out in solvents such as dimethyl sulfoxide (DMSO) or acetone at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Bis(pyrimidin-2-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of N-substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of bis(pyrimidin-2-ylmethyl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity . The specific pathways involved depend on the context of its application, such as enzyme inhibition or coordination chemistry.

Comparison with Similar Compounds

Uniqueness: Bis(pyrimidin-2-ylmethyl)amine is unique due to the presence of pyrimidine rings, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .

Properties

Molecular Formula

C10H11N5

Molecular Weight

201.23 g/mol

IUPAC Name

1-pyrimidin-2-yl-N-(pyrimidin-2-ylmethyl)methanamine

InChI

InChI=1S/C10H11N5/c1-3-12-9(13-4-1)7-11-8-10-14-5-2-6-15-10/h1-6,11H,7-8H2

InChI Key

YRWCMZCQDSFCJR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)CNCC2=NC=CC=N2

Origin of Product

United States

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